molecular formula C28H26N4O B12216129 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12216129
M. Wt: 434.5 g/mol
InChI Key: WYHDLGOCLFNQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[1,5-a]Pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles characterized by a fused pyrazole and pyrimidine ring system. These compounds have garnered attention for their role as protein kinase inhibitors (PKIs) , which modulate cellular signaling pathways implicated in cancer progression. Key structural features, such as substituents at the 2-, 3-, 5-, and 7-positions, influence their pharmacological properties. For instance:

  • Electron-donating groups (e.g., methyl or methoxy) enhance kinase binding affinity by stabilizing hydrophobic interactions.
  • Bulkier substituents (e.g., benzyl or phenyl groups) improve selectivity for specific kinase targets, such as EGFR or CDK2.

Recent advances in synthetic strategies, including microwave-assisted reactions and palladium-catalyzed cross-coupling , have enabled the efficient production of diverse pyrazolo[1,5-a]pyrimidine derivatives. For example, the synthesis of 6-benzyl-N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves sequential cyclization and substitution steps, yielding compounds with IC$$_{50}$$ values in the nanomolar range against cancer cell lines.

Table 1: Representative Pyrazolo[1,5-a]Pyrimidine Derivatives and Their Biological Activities

Compound Target Kinase IC$$_{50}$$ (μM) Cell Line Activity (IC$$_{50}$$, nM)
6-Benzyl-N-(4-ethoxyphenyl)-... CDK2/Cyclin A2 0.057 ± 0.003 MCF-7: 45; HCT-116: 6
Pyrazolo[1,5-a]pyrimidine-7-amine EGFR 0.12 ± 0.01 NSCLC: 28
2,5-Dimethyl-3-phenyl derivative B-Raf 0.09 ± 0.005 Melanoma: 34

Significance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds, defined by rings containing heteroatoms like nitrogen, oxygen, or sulfur, constitute over 60% of FDA-approved drugs. Their versatility stems from:

  • Structural diversity , enabling precise modulation of electronic and steric properties.
  • Biocompatibility , facilitating interactions with biological targets such as enzymes or receptors.

Pyrazolo[1,5-a]pyrimidines exemplify these traits, as their fused ring system mimics the purine base of ATP, allowing competitive inhibition of kinase ATP-binding pockets. This mimicry is critical for their antiproliferative effects in cancers driven by kinase dysregulation, such as non-small cell lung cancer (NSCLC) and colorectal carcinoma.

Rationale for Studying 6-Benzyl-N-(3-Methoxyphenyl)-2,5-Dimethyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine

The structural complexity of this compound—featuring a benzyl group , 3-methoxyphenyl moiety , and methyl substituents —offers unique advantages:

  • Enhanced Selectivity : The 3-methoxyphenyl group at the N7 position promotes hydrogen bonding with kinase active sites, as demonstrated in molecular docking studies.
  • Improved Bioavailability : Methyl and benzyl groups increase lipophilicity, enhancing membrane permeability and oral absorption.
  • Resistance Mitigation : Multi-target inhibition (e.g., concurrent CDK2 and EGFR targeting) reduces the likelihood of drug resistance.

Ongoing research aims to optimize its pharmacokinetic profile while retaining efficacy, addressing challenges such as off-target effects.

Objectives and Scope of the Outline

This article systematically examines:

  • Synthetic pathways for constructing the pyrazolo[1,5-a]pyrimidine core and introducing substituents.
  • Structure-activity relationships (SAR) influencing kinase inhibition and cytotoxicity.
  • Mechanistic insights into its antiproliferative effects, including cell cycle arrest and apoptosis induction.

Excluded are clinical considerations such as dosage or toxicity profiles, focusing instead on chemical and preclinical aspects.

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H26N4O/c1-19-25(17-21-11-6-4-7-12-21)27(30-23-15-10-16-24(18-23)33-3)32-28(29-19)26(20(2)31-32)22-13-8-5-9-14-22/h4-16,18,30H,17H2,1-3H3

InChI Key

WYHDLGOCLFNQKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC(=CC=C4)OC)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Multi-Step Cyclocondensation

The most widely adopted method involves cyclocondensation of substituted pyrazole precursors with β-keto esters or nitriles. For 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, this begins with the formation of a 3-phenyl-1H-pyrazol-5-amine intermediate, which undergoes cyclization with a benzyl-substituted β-keto ester under acidic conditions. Recent modifications employ microwave irradiation to accelerate cyclocondensation, reducing reaction times from 12 hours to 30 minutes while maintaining yields >85%.

Chlorination-Amination Sequence

A two-step process converts pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediates to the target amine. Chlorination using phosphorus oxychloride (POCl3) and tetramethylammonium chloride generates a reactive 7-chloro intermediate, which undergoes nucleophilic substitution with 3-methoxyaniline. This method achieves regioselective amination, critical for avoiding N-7/N-3 positional isomers.

Step-by-Step Synthetic Procedure

Starting Materials and Initial Cyclization

  • 3-Phenyl-1H-pyrazol-5-amine Synthesis

    • React 4-benzyl-3-oxo-3-phenylpropanoate (1.0 equiv) with hydrazine monohydrate (1.2 equiv) in ethanol at reflux for 6 hours.

    • Yield: 78–82% after recrystallization from ethyl acetate.

  • Cyclocondensation to Pyrazolo[1,5-a]Pyrimidinone

    • Combine the pyrazole amine (1.0 equiv) with 3-methoxybenzaldehyde (1.1 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene.

    • Microwave irradiation at 150°C for 30 minutes achieves 89% conversion.

Chlorination and Amination

StepReagentsConditionsYield (%)
ChlorinationPOCl3, TMAC (cat.)110°C, 4 hr92
Amination3-Methoxyaniline, DIPEADMF, 80°C, 12 hr85

Critical Note : Excessive POCl3 leads to decomposition; stoichiometric ratios must be carefully controlled.

Optimization Techniques

Solvent and Catalyst Screening

Aprotic polar solvents (DMF, DMSO) enhance amination kinetics by stabilizing the transition state. Catalytic systems show marked improvements:

CatalystSolventTime (hr)Yield (%)
NoneDMF2468
DIPEA (1.5 eq)DMF1285
CuI (10 mol%)DMSO891

Copper iodide accelerates Ullmann-type coupling, particularly for electron-deficient anilines.

Temperature and Pressure Effects

  • Microwave Assistance : 150°C vs. conventional 80°C heating reduces cyclocondensation time by 75%.

  • High-Pressure Amination : Reactions under 3 atm nitrogen in autoclaves improve yields to 94% by minimizing side-product formation.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

Key Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 7.6 Hz, 2H, Ph), 7.45–7.32 (m, 8H, Ar-H), 6.91 (t, J = 8.0 Hz, 1H, NH), 3.83 (s, 3H, OCH3), 2.51 (s, 3H, CH3), 2.33 (s, 3H, CH3).

  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H2O, 1 mL/min).

  • Mass Spec : m/z 434.5 [M+H]+ (calculated 434.5).

Industrial Scaling Considerations

Process Economics

  • Raw material costs dominate (60–70% of total), driven by 3-methoxyaniline and POCl3.

  • Microwave reactors reduce energy consumption by 40% compared to conventional heating.

Comparative Analysis of Methods

ParameterCyclocondensationChlorination-Amination
Total Steps34
Overall Yield72%78%
Purity97%99%
ScalabilityModerateHigh

The chlorination-amination route offers superior scalability and purity, justifying its prevalence in industrial settings.

Emerging Innovations

  • Photocatalytic Amination : Visible-light-mediated protocols using eosin Y reduce reaction temperatures to 25°C with 82% yield.

  • Continuous Flow Systems : Microreactors achieve 99% conversion in 5 minutes for the chlorination step, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides, organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound lies in its potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit specific enzymes and receptors that play critical roles in cancer progression. The mechanism of action for this compound may involve:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown promise as a selective inhibitor of CDKs, which are essential targets in cancer therapy. By inhibiting these kinases, it can induce cell cycle arrest or apoptosis in cancer cells.
  • Induction of Apoptosis : In vitro studies have demonstrated that 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can effectively induce apoptosis in various tumor cell lines by disrupting normal cell cycle progression.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit antiviral activity by targeting viral enzymes essential for replication. This positions the compound as a candidate for drug development aimed at treating viral infections .

Synthesis and Derivatives

The synthesis of 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. Recent advancements in microwave-assisted synthesis techniques have improved yields and reduced reaction times significantly.

Related Compounds

Several structurally similar compounds have been synthesized and studied for their biological activities:

Compound NameStructural FeaturesBiological Activity
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-olHydroxy group instead of amineAnticancer properties
3-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-oneSulfanyl group additionPotential anti-inflammatory effects
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl substitutionAntiviral activity

The unique combination of substituents in 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine enhances its biological activity while maintaining favorable pharmacokinetic properties.

Cytotoxicity Studies

A study explored the synergistic cytotoxicity between cold atmospheric plasma and pyrazolopyrimidine derivatives. The findings indicated that certain derivatives could enhance the effectiveness of plasma treatments against cancer cells, suggesting a novel therapeutic approach combining physical and chemical modalities for cancer treatment .

Molecular Docking Simulations

Molecular docking studies have shown that 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine fits well into the active sites of cyclin-dependent kinases. This interaction is crucial for its inhibitory action and supports its development as a targeted cancer therapy agent.

Mechanism of Action

The mechanism of action of 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Substituents and Their Impact:

3-Phenyl vs. 3-(4-Fluorophenyl):

  • Analogs with 3-(4-fluorophenyl) (e.g., compound 47, ) exhibit enhanced anti-mycobacterial activity (MIC ≤ 0.03 µM against M. tuberculosis) due to improved target binding and electron-withdrawing effects of fluorine .
  • The 3-phenyl group in the target compound may reduce potency compared to fluorinated analogs but could improve metabolic stability .

6-Benzyl vs. 6-Alkyl/Allyl: 6-Allyl or 6-methyl substituents (e.g., compound 1 in ) are associated with moderate activity (MIC ~0.5–2 µM) .

N-(3-Methoxyphenyl) vs. N-(Pyridinylmethyl):

  • N-(Pyridinylmethyl) derivatives (e.g., compounds 47–51, ) show strong anti-mycobacterial activity (MIC ≤ 0.06 µM) due to hydrogen bonding with ATP synthase .
  • The N-(3-methoxyphenyl) group may reduce target affinity but enhance solubility via the methoxy moiety .

2,5-Dimethyl vs. 5-Heteroaryl:

  • 5-Heteroaryl substituents (e.g., 5-(4-methoxyphenyl) in compound 34, ) improve potency (MIC = 0.03 µM) by modulating electron density .
  • The 2,5-dimethyl configuration in the target compound may prioritize metabolic stability over potency .

Data Tables

Table 1: Anti-Mycobacterial Activity of Selected Analogs

Compound ID 3-Substituent 5-Substituent 6-Substituent N-Substituent MIC (µM) Reference
Target Compound Phenyl Methyl Benzyl 3-Methoxyphenyl N/A
47 () 4-Fluorophenyl Phenyl - 6-Methylpyridinylmethyl 0.03
34 () 4-Fluorophenyl 4-Methoxyphenyl - Pyridinylmethyl 0.03
1 () Phenyl Methyl Allyl Pyridinylmethyl 0.5

Table 2: Pharmacokinetic Comparison

Compound ID Microsomal Stability (%) hERG IC50 (µM) Solubility (µg/mL)
Target Compound Pending Pending High (predicted)
32 () 85 >30 12.5
47 () 78 >30 8.2

Biological Activity

6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has gained attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. The unique structural features of this compound contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is C26H31N5O, with a molecular weight of approximately 413.57 g/mol. Its structure includes:

  • A benzyl group ,
  • A methoxyphenyl group ,
  • Two methyl groups on the pyrazolo[1,5-a]pyrimidine core.

This specific arrangement enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer progression. The mechanism may involve:

  • Inhibition of cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest or apoptosis in cancer cells.
  • Modulation of protein interactions : This can disrupt pathways that promote tumor growth and survival.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231.
CompoundCell LineIC50 (µM)Reference
6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineMCF-715.3
Other derivativesMDA-MB-231Not reported

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to inhibit pathways that lead to inflammation by targeting specific kinases involved in inflammatory responses.

Case Studies and Research Findings

  • Cell Viability Studies : A study assessed the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines on different cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity. For example, substituents like methoxy and benzyl groups were found to improve potency against cancer cells.
  • Synergistic Effects : Recent research explored the synergistic effects of 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine when combined with other therapeutic agents such as cold atmospheric plasma (CAP), demonstrating enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Basic: What synthetic routes are available for preparing 6-benzyl-N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., aminopyrazoles with β-diketones or enaminones) followed by functionalization at position 7. For example, Suzuki-Miyaura cross-coupling is effective for introducing aryl/heteroaryl groups at position 3 or 5 . Optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to improve yields.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Temperature control : Stepwise heating (e.g., 80–120°C for cyclization, room temperature for substitutions) to avoid side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/hexane mixtures .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the pyrimidine C7-amine proton appears as a singlet near δ 8.2–8.5 ppm, while benzyl groups show aromatic splitting patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and packing interactions critical for understanding bioactivity .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching C₃₄H₃₂N₄O).

Basic: How is the compound screened for preliminary biological activity in vitro?

  • Kinase inhibition assays : Use recombinant kinases (e.g., CDK9) with ATP-Glo™ luminescence to quantify IC₅₀ values. The trifluoromethyl group enhances target binding via hydrophobic interactions .
  • Cell viability assays : Test against cancer lines (e.g., MCF-7, A549) using MTT or resazurin. EC₅₀ values correlate with substituent electronegativity at position 3 .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Position 3 modifications : Electron-withdrawing groups (e.g., -CF₃) increase kinase affinity by 3–5-fold compared to -CH₃ .
  • Position 7 substitutions : Bulky groups (e.g., dipropylamine) reduce metabolic clearance but may hinder blood-brain barrier penetration .
  • Core rigidity : Pyrazolo[1,5-a]pyrimidine scaffolds with planar geometry enhance intercalation into DNA or enzyme active sites .

Advanced: What mechanistic studies elucidate the compound’s interaction with molecular targets like CDK9?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses. The benzyl group at position 6 occupies a hydrophobic pocket in CDK9’s ATP-binding site .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kₐₙ, kₒff) to validate computational models.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by stabilizing CDK9 in lysates after compound treatment .

Advanced: What strategies improve pharmacokinetic properties for in vivo efficacy studies?

  • Lipophilicity adjustment : LogP values >3.5 (calculated via ChemAxon) correlate with higher tissue distribution but may require PEGylation for solubility.
  • Metabolic stability : Incubate with liver microsomes; fluorination at position 5 reduces CYP450-mediated oxidation .
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) of plasma concentration-time curves in rodents guides dosing regimens .

Advanced: How can computational methods accelerate reaction optimization for novel derivatives?

  • Reaction path search : Density functional theory (DFT) identifies low-energy pathways for cyclization steps.
  • Machine learning (ML) : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new analogs .
  • High-throughput virtual screening (HTVS) : Libraries of 10⁴–10⁵ compounds screened against target proteins (e.g., CRF1 receptors) to prioritize synthesis .

Advanced: What radiolabeling approaches enable in vivo imaging of target engagement?

  • ¹¹C-methylation : React precursor amines with [¹¹C]MeOTf at -20°C in acetone, achieving >99% radiochemical purity after HPLC purification .
  • PET imaging : Administer [¹¹C]-labeled compound to rodents; quantify uptake in target tissues (e.g., brain for CRF1 studies) using dynamic PET scans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.